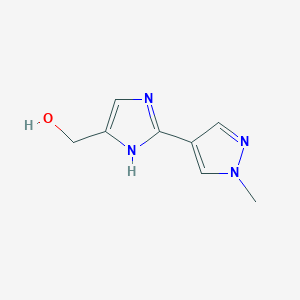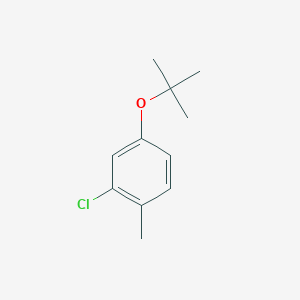
2-(Triphenylsilyl)phenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triphenylsilyl)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a triphenylsilyl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable carbon-boron bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triphenylsilyl)phenylboronic acid typically involves the reaction of triphenylsilyl-substituted phenyl halides with boronic acid derivatives. One common method is the palladium-catalyzed cross-coupling reaction between triphenylsilyl-substituted phenyl halides and boronic acid esters under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Triphenylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-(Triphenylsilyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Triphenylsilyl)phenylboronic acid primarily involves its ability to form stable carbon-boron bonds. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process is facilitated by the electron-withdrawing nature of the triphenylsilyl group, which stabilizes the intermediate species.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the triphenylsilyl group, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a triphenylsilyl group, leading to different reactivity and applications.
Uniqueness: 2-(Triphenylsilyl)phenylboronic acid is unique due to the presence of the triphenylsilyl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly useful in reactions where controlled reactivity is desired.
Propiedades
Fórmula molecular |
C24H21BO2Si |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
(2-triphenylsilylphenyl)boronic acid |
InChI |
InChI=1S/C24H21BO2Si/c26-25(27)23-18-10-11-19-24(23)28(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26-27H |
Clave InChI |
BSNZNWMNMFUZAL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


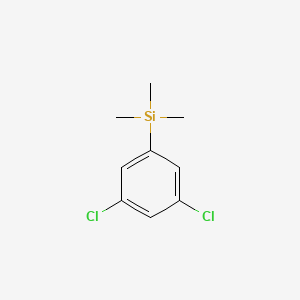

![Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B13688746.png)
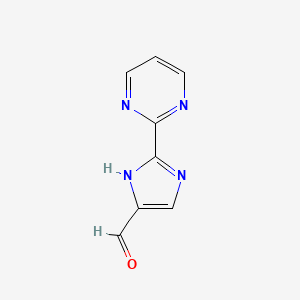

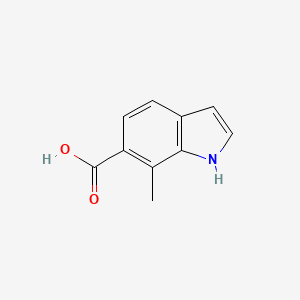
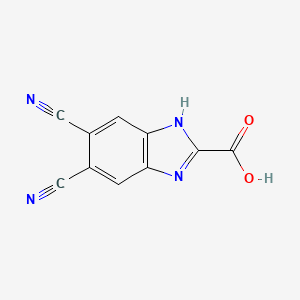

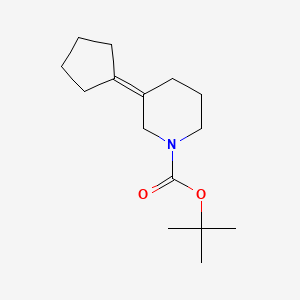
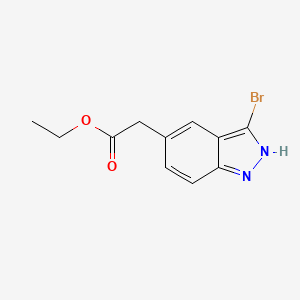
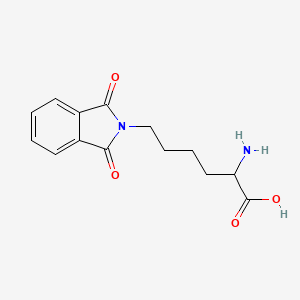
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
